molecular formula C8H13Cl2N5O2 B2840856 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride CAS No. 2174000-05-4

5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride

Cat. No.: B2840856
CAS No.: 2174000-05-4
M. Wt: 282.13
InChI Key: PNDIUUJVQKREEX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidine-2,4-dione core, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride typically involves the following steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine with urea under acidic conditions.

    Introduction of the Aminomethyl Group: This step involves the reaction of the imidazolidine-2,4-dione with formaldehyde and ammonia, leading to the formation of the aminomethyl group.

    Addition of the 1-Methyl-1H-imidazol-2-yl Group: This can be done through a nucleophilic substitution reaction using 1-methyl-1H-imidazole and an appropriate leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione: Similar structure but with a phenyl group instead of the 1-methyl-1H-imidazol-2-yl group.

    5-(Aminomethyl)-5-(1H-imidazol-2-yl)imidazolidine-2,4-dione: Similar structure but without the methyl group on the imidazole ring.

Uniqueness

    Structural Features: The presence of both the aminomethyl and 1-methyl-1H-imidazol-2-yl groups makes it unique.

Properties

IUPAC Name

5-(aminomethyl)-5-(1-methylimidazol-2-yl)imidazolidine-2,4-dione;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2.2ClH/c1-13-3-2-10-5(13)8(4-9)6(14)11-7(15)12-8;;/h2-3H,4,9H2,1H3,(H2,11,12,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDIUUJVQKREEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2(C(=O)NC(=O)N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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